![molecular formula C8H6BrIN2 B2457066 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-99-5](/img/structure/B2457066.png)
5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
説明
5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine, iodine, and a methyl group attached to a pyrrolo[2,3-b]pyridine core
特性
IUPAC Name |
5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-5(9)2-11-8-7(4)6(10)3-12-8/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYNMYZWKQDRNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of a pyrrolo[2,3-b]pyridine derivative. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by iodination using iodine and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position undergoes Suzuki coupling with aryl/heteroaryl boronic acids or esters. This reaction is pivotal for introducing diverse aromatic substituents:
Reagents/Conditions | Example Product | Yield | Reference |
---|---|---|---|
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-Aryl-pyrrolopyridine derivatives | 65–85% |
For instance, coupling with 1-methylpyrazole-4-boronic acid pinacol ester under microwave-assisted conditions achieves rapid conversion to 5-(1-methylpyrazol-4-yl) analogs, critical for optimizing solubility in kinase inhibitors .
Sonogashira Coupling
The iodine atom at the 3-position participates in Sonogashira reactions with terminal alkynes:
Reagents/Conditions | Product | Application | Yield |
---|---|---|---|
PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 3-Alkynyl-pyrrolopyridines | Building blocks for fluorescent probes | 70–78% |
Nucleophilic Substitution
The bromine and iodine atoms exhibit differential reactivity in nucleophilic substitutions:
Halogen Exchange
Bromine at C5 can be replaced by nucleophiles (e.g., amines, thiols) under SNAr conditions:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Piperazine | DMF, 120°C, 12h | 5-Piperazinyl derivatives | 60% |
Sodium methoxide | MeOH, reflux | 5-Methoxy analogs | 55% |
Dehalogenation
Catalytic hydrogenation (H₂, Pd/C) removes halogens selectively:
Substrate | Conditions | Product | Yield |
---|---|---|---|
5-Bromo-3-iodo derivative | H₂ (1 atm), Pd/C (10%), EtOH | 4-Methyl-1H-pyrrolo[2,3-b]pyridine | 90% |
Buchwald-Hartwig Amination
The iodine atom facilitates Pd-catalyzed C–N bond formation with primary/secondary amines:
Amine | Conditions | Product | Yield |
---|---|---|---|
Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | 3-Morpholinyl derivatives | 75% |
Directed Metalation
The methyl group at C4 directs lithiation at C2 for further functionalization:
Reagent | Product | Yield |
---|---|---|
LDA, then DMF | 2-Formyl-5-bromo-3-iodo-4-methyl derivative | 50% |
Stability and Reaction Optimization
Key parameters influencing reaction outcomes:
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the efficacy of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine as an anticancer agent. Its structural features contribute to its ability to inhibit cancer cell proliferation through various mechanisms.
Case Studies
- In Vitro Cytotoxicity : Research demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. The compound showed IC50 values comparable to standard chemotherapeutics such as Dasatinib, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its derivatives exhibit notable activity against various bacterial strains.
Bacterial Inhibition
Studies indicate that this compound shows moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound's structural modifications can enhance its antimicrobial efficacy .
Neuroprotective Properties
Emerging research indicates that pyrrolo[2,3-b]pyridine derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce costs.
Synthetic Pathways
Various synthetic methodologies have been explored, including:
- Cyclization reactions involving substituted pyridines.
- Halogenation steps to introduce bromine and iodine substituents.
These approaches not only enhance the yield but also allow for the introduction of additional functional groups that can further modulate biological activity .
作用機序
The mechanism of action of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine, particularly in its role as a kinase inhibitor, involves binding to the ATP-binding site of the target kinase. This binding prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the signaling pathways that promote cell proliferation and survival. The compound’s molecular structure allows it to interact with specific amino acid residues in the kinase’s active site, leading to its inhibitory effects .
類似化合物との比較
- 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to similar compounds, 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms along with a methyl group. This combination of substituents enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the compound’s ability to inhibit FGFRs makes it particularly valuable in medicinal chemistry .
生物活性
5-Bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 336.955 g/mol. Its structure includes a pyrrolo-pyridine core that is pivotal for its biological activity. The compound's LogP value of 4.32 indicates its lipophilicity, which can influence its absorption and distribution in biological systems .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly its activity against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, as evidenced by IC50 values in the low micromolar range against several human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analyses suggest that the presence of halogen substituents enhances the compound's potency against these cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses bacteriostatic effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The SAR studies indicate that modifications to the pyrrolo-pyridine core can further enhance its antimicrobial efficacy .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Kinases : The compound has been identified as an inhibitor of various kinases involved in cancer progression. This inhibition disrupts signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, characterized by the activation of caspases and the upregulation of pro-apoptotic proteins.
- Antimicrobial Mechanism : The antimicrobial action may be attributed to disruption of bacterial cell membrane integrity and interference with essential cellular processes such as DNA replication and protein synthesis.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study 1 : In a study involving A-431 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed significant increases in early and late apoptotic cells following treatment.
- Case Study 2 : Another investigation assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound exhibited an MIC value of 75 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .
Q & A
Q. What are the optimal synthetic routes for 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine?
A two-step approach is commonly employed:
- Step 1: Bromination and iodination : Start with a pyrrolo[2,3-b]pyridine core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in DMF, followed by iodination at the 3-position using N-iodosuccinimide (NIS) in acetone (yield: 92%) .
- Step 2: Methylation at the 4-position : Use NaH as a base in THF with methyl iodide (MeI) to introduce the methyl group. This method is analogous to the methylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine, which achieved 75% yield .
Q. How can NMR spectroscopy confirm the structure of this compound?
Q. What purification methods are effective for this compound?
- Flash column chromatography using silica gel with a mobile phase of dichloromethane:ethyl acetate (90:10) is effective for nitro-substituted analogs (purity: 98%) .
- For halogenated derivatives, crystallization from ethanol or acetone yields high-purity solids .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized to functionalize the 5-bromo position?
- Reagents : Use aryl/heteroaryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) with K₂CO₃ as a base in a DMF/H₂O solvent system .
- Conditions : Heat at 80–100°C for 12–24 hours under inert atmosphere. For electron-deficient boronic acids, add Pd(PPh₃)₄ (2–5 mol%) to improve yield (up to 94%) .
- Regioselectivity : The 5-bromo group is more reactive than the 3-iodo group due to steric and electronic factors, enabling selective coupling .
Q. How do reaction conditions influence stability during synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may promote decomposition at high temperatures. Use acetone or THF for iodination to minimize side reactions .
- Temperature control : Exothermic reactions (e.g., bromination) require cooling to 0–5°C to prevent decomposition .
- Light sensitivity : The 3-iodo group is light-sensitive; conduct reactions under amber glass or in the dark .
Q. How to resolve contradictions in yields between similar synthetic procedures?
Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Key modifications :
- Biological assays : Test solubility in PBS (pH 7.4) and stability in microsomal fractions to prioritize candidates .
Data Contradiction Analysis
Q. Why do methylation reactions show variable yields (e.g., 75% vs. lower yields in similar systems)?
- Base strength : NaH (strong base) ensures complete deprotonation of the pyrrole NH, improving methylation efficiency .
- Solvent polarity : THF stabilizes the deprotonated intermediate better than less polar solvents .
- Side reactions : Competing N-alkylation (vs. C-alkylation) can occur if the NH group is not fully protected .
Methodological Tables
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。